molecular formula C9H11ClN2O2 B1523137 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide CAS No. 1094559-63-3

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

Cat. No. B1523137
M. Wt: 214.65 g/mol
InChI Key: HDEMAFTVHUIAPM-UHFFFAOYSA-N
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Description

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide is a chemical compound with the CAS Number: 1094559-63-3 . It has a molecular weight of 214.65 and its IUPAC name is 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide .


Molecular Structure Analysis

The InChI code for 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide is 1S/C9H11ClN2O2/c10-8-5-6(11)1-2-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) .


Physical And Chemical Properties Analysis

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Preparation and Characterization of Crystalline Forms: Research on closely related chemical structures, such as 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, involves the preparation and characterization of different polymorphs. These studies utilize techniques like X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy to distinguish between polymorphic forms based on their physical and chemical properties (Yanagi et al., 2000).

Pharmacological Research

  • Antitumor Activity Studies: A derivative, 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, has been investigated for its antitumor activity both in vitro and in vivo. Degradation studies under hydrolysis conditions are crucial for understanding the intrinsic stability of such molecules, which is essential in the drug development process (Santos et al., 2013).

Chemical Synthesis Techniques

  • Chemoselective N-benzoylation: The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates to produce N-(2-hydroxyphenyl)benzamides has been explored. These compounds, of biological interest, highlight the versatility and specificity of chemical synthesis techniques in creating biologically active molecules (Singh et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-5-6(11)1-2-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEMAFTVHUIAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-chloro-N-(2-hydroxyethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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